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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990 Get Quote

Application Notes and Protocols for SRI-31040
in Research
These application notes provide comprehensive guidelines for the use of SRI-31040, a novel

allosteric modulator of the dopamine transporter (DAT), in preclinical research settings. The

information is intended for researchers, scientists, and drug development professionals

engaged in the study of dopaminergic neurotransmission and related neurological disorders.

Disclaimer: SRI-31040 is a research compound and is not approved for human use. All

experiments should be conducted in accordance with institutional and national guidelines for

laboratory animal care and use.

Mechanism of Action
SRI-31040 is an allosteric modulator of the dopamine transporter (DAT). Unlike typical DAT

inhibitors that bind to the primary dopamine binding site (the orthosteric site), SRI-31040 binds

to a distinct, allosteric site on the transporter. This interaction modulates the function of DAT,

leading to a partial inhibition of dopamine uptake. This mechanism of action suggests that SRI-
31040 may have a different pharmacological profile compared to traditional psychostimulants

like cocaine, potentially offering a novel therapeutic avenue with a reduced side-effect profile.
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SRI-31040 has been characterized in vitro for its activity at the dopamine transporter. The

following data summarizes its potency in key functional assays.

Table 1: In Vitro Activity of SRI-31040 at the Dopamine
Transporter

Assay Description IC₅₀ (nM) Efficacy Reference

[³H]Dopamine

Uptake Inhibition

Measures the

ability of the

compound to

block the uptake

of radiolabeled

dopamine into

synaptosomes or

cells expressing

DAT.

Data not publicly

available in

provided search

results.

Partial Inhibitor [1][2]

[³H]WIN 35,428

Binding

Assesses the

compound's

ability to displace

a radiolabeled

ligand that binds

to the orthosteric

site of DAT.

>10,000

Low affinity for

the orthosteric

site

[1][2]

Note: While SRI-31040 is part of the series of compounds studied, its specific IC₅₀ value for

dopamine uptake inhibition is not available in the provided search results. The available

information characterizes it as a partial inhibitor.

Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of

SRI-31040.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal
Synaptosomes
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This protocol is adapted from standard methods for measuring dopamine transporter function.

[3][4][5]

Objective: To determine the potency and efficacy of SRI-31040 in inhibiting dopamine uptake

by the dopamine transporter.

Materials:

Rat striatal tissue

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5

mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, 0.1 mM L-ascorbic acid, pH 7.4)

[³H]Dopamine

SRI-31040

Nomifensine (as a positive control for complete inhibition)

Glass-fiber filters

Scintillation fluid and counter

Procedure:

Synaptosome Preparation:

Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the

synaptosomes.

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
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Uptake Assay:

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of SRI-
31040 or vehicle for 10 minutes at 37°C.

Initiate the uptake reaction by adding a final concentration of 10 nM [³H]Dopamine.

Incubate for 5 minutes at 37°C.

Terminate the reaction by rapid filtration through glass-fiber filters, followed by three

washes with ice-cold Krebs-Ringer-HEPES buffer.

Determine the amount of radioactivity trapped on the filters by liquid scintillation counting.

Data Analysis:

Non-specific uptake is determined in the presence of a high concentration of nomifensine

(e.g., 10 µM).

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of

the SRI-31040 concentration.

Calculate the IC₅₀ value using non-linear regression analysis.

[³H]WIN 35,428 Radioligand Binding Assay
This protocol is based on established methods for characterizing ligand binding to the

dopamine transporter.[6][7][8]

Objective: To determine the affinity of SRI-31040 for the orthosteric binding site of the

dopamine transporter.

Materials:

Rat striatal membranes (prepared similarly to synaptosomes, but with a final pellet washed

and resuspended in assay buffer)
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Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

[³H]WIN 35,428

SRI-31040

Cocaine or GBR 12909 (as a positive control for displacement)

Glass-fiber filters

Scintillation fluid and counter

Procedure:

Binding Assay:

In a 96-well plate, add assay buffer, varying concentrations of SRI-31040 or vehicle, and a

final concentration of 2 nM [³H]WIN 35,428 to aliquots of the rat striatal membrane

preparation.

Incubate for 1 hour at room temperature.

Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in

0.5% polyethyleneimine.

Wash the filters three times with ice-cold assay buffer.

Measure the radioactivity on the filters using liquid scintillation counting.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of cocaine

(e.g., 30 µM) or GBR 12909 (e.g., 1 µM).

Specific binding is calculated by subtracting non-specific binding from total binding.

Plot the percentage of specific [³H]WIN 35,428 binding against the logarithm of the SRI-
31040 concentration.
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Calculate the Ki value using the Cheng-Prusoff equation.

Dosage and Administration for In Vivo Research
There is no publicly available information on the in vivo dosage and administration of SRI-
31040. The research on this compound appears to be limited to in vitro studies. Therefore,

researchers planning in vivo experiments will need to conduct initial dose-ranging and

pharmacokinetic studies to determine appropriate dosing regimens, routes of administration,

and potential toxicity.
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Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Experimental Workflow: [³H]WIN 35,428 Binding Assay
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Caption: Workflow for the [³H]WIN 35,428 radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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